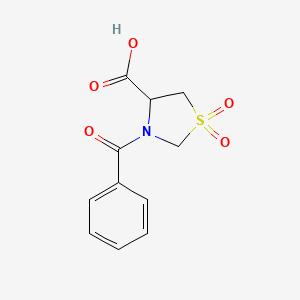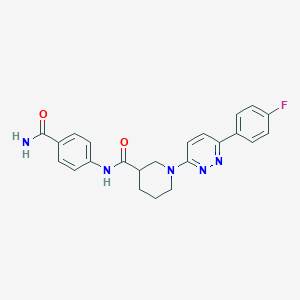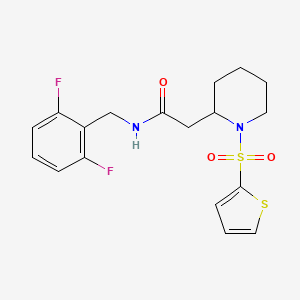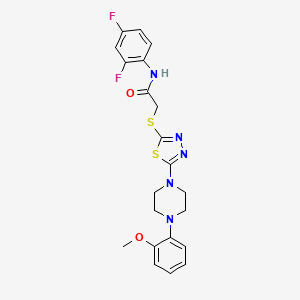
3-Benzoyl-1,3-thiazolidine-4-carboxylic acid 1,1-dioxide
Overview
Description
3-Benzoyl-1,3-thiazolidine-4-carboxylic acid 1,1-dioxide is a chemical compound with the molecular formula C11H11NO3S . It is a type of thiazolidine, a class of compounds that have been explored for their potential in bioconjugation . Thiazolidines are interesting because they are naturally present in proteins as N-terminal cysteine .
Synthesis Analysis
The synthesis of thiazolidines involves the reaction between 1,2-aminothiols and aldehydes . This reaction is fast, efficient, and stable under physiological conditions . It does not require any catalyst and the resulting thiazolidine product remains stable . This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .Molecular Structure Analysis
The molecular structure of 3-Benzoyl-1,3-thiazolidine-4-carboxylic acid 1,1-dioxide is based on the thiazolidine core, which is a five-membered heterocyclic ring containing one nitrogen and one sulfur atom .Scientific Research Applications
Anti-Cancer Activity
Thiazolidin-4-one derivatives, which include “3-Benzoyl-1,3-thiazolidine-4-carboxylic acid 1,1-dioxide”, have shown significant anti-cancer activities . This makes them a promising area of research for the development of new cancer therapies.
Anti-Diabetic Properties
The 1,3-thiazolidin-4-ones have been found to possess anti-diabetic properties . This suggests potential applications in the treatment and management of diabetes.
Anti-Microbial Activity
These compounds have demonstrated anti-microbial properties . This could lead to the development of new antibiotics or other treatments for microbial infections.
Antiviral Properties
The 1,3-thiazolidin-4-ones also exhibit antiviral properties . This opens up possibilities for the creation of new antiviral drugs.
Anti-Inflammatory and Anticonvulsant Properties
These compounds have shown both anti-inflammatory and anticonvulsant properties . This suggests potential uses in the treatment of conditions such as arthritis and epilepsy.
Neuroprotective and Antioxidant Activity
Thiazolidine motifs, including “3-Benzoyl-1,3-thiazolidine-4-carboxylic acid 1,1-dioxide”, have shown neuroprotective and antioxidant activity . This suggests potential applications in the treatment of neurodegenerative diseases and conditions caused by oxidative stress.
Synthesis of Heterocyclic Compounds
Thiazolidin-4-one derivatives are used in the synthesis of heterocyclic compounds . These compounds have a wide range of applications in organic chemistry and medicinal chemistry.
Development of New Therapeutic Agents
Thiazolidinone is considered an indispensable anchor for the development of new therapeutic agents . This five-member magic moiety possesses all types of biological activities, making it a highly studied nucleus in the fields of organic, medicinal, and photochemistry .
Future Directions
The future directions for research on 3-Benzoyl-1,3-thiazolidine-4-carboxylic acid 1,1-dioxide could involve further exploration of its potential in bioconjugation . This could include studying its reaction kinetics, stability under various conditions, and potential applications in the coupling of biomolecules .
properties
IUPAC Name |
3-benzoyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5S/c13-10(8-4-2-1-3-5-8)12-7-18(16,17)6-9(12)11(14)15/h1-5,9H,6-7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMXUCJNXICONF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CS1(=O)=O)C(=O)C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzoyl-1,3-thiazolidine-4-carboxylic acid 1,1-dioxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-(3-chlorophenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3403210.png)
![2-(4-Fluorophenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B3403229.png)
![4-[(3-Fluorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3403234.png)
![N-(4-fluorobenzyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3403237.png)
![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B3403239.png)
![7-(4-chlorophenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3403246.png)




![1-Cyclohexyl-4-{[5-(3-oxo-3-pyrrolidin-1-ylpropyl)-2-thienyl]carbonyl}piperazine](/img/structure/B3403297.png)
![3-(3-chlorophenyl)-5-(1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B3403303.png)